molecular formula C8H7FN2OS B058621 5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol CAS No. 125163-17-9

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol

Cat. No.: B058621
CAS No.: 125163-17-9
M. Wt: 198.22 g/mol
InChI Key: HGHXKCLWSSSBCW-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol typically involves the condensation of 4-fluoro-2-methoxyaniline with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include heating in acetic acid or other suitable solvents to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or enzyme active sites, inhibiting their function. The fluorine and methoxy groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methoxy-1H-benzimidazole-2-thiol is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

5-fluoro-6-methoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2OS/c1-12-7-3-6-5(2-4(7)9)10-8(13)11-6/h2-3H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHXKCLWSSSBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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